2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone
Description
2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrrolidine ring, and a phenylethanone moiety
Properties
IUPAC Name |
2-[1-[2-(1-hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-18(16-8-3-1-4-9-16)14-17-10-7-13-21(17)19(23)15-20(24)11-5-2-6-12-20/h1,3-4,8-9,17,24H,2,5-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSNECLIFNUZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCCC2CC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by functionalization to introduce the hydroxy group.
Synthesis of the pyrrolidine ring: This can be synthesized through the reaction of a suitable amine with a diketone, followed by cyclization.
Coupling of the cyclohexyl and pyrrolidine moieties: This step involves the formation of an amide bond between the hydroxycyclohexyl group and the pyrrolidine ring.
Introduction of the phenylethanone group: This can be achieved through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the ethyl ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone: shares similarities with other compounds that have a cyclohexyl group, a pyrrolidine ring, or a phenylethanone moiety.
Cyclohexyl derivatives: Compounds like cyclohexanol and cyclohexanone.
Pyrrolidine derivatives: Compounds like pyrrolidine and N-methylpyrrolidine.
Phenylethanone derivatives: Compounds like acetophenone and propiophenone.
Uniqueness
The uniqueness of 2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
